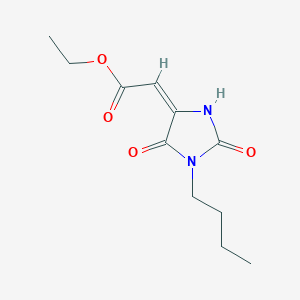

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Description

Properties

CAS No. |

56875-72-0 |

|---|---|

Molecular Formula |

C11H16N2O4 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

ethyl (2E)-2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate |

InChI |

InChI=1S/C11H16N2O4/c1-3-5-6-13-10(15)8(12-11(13)16)7-9(14)17-4-2/h7H,3-6H2,1-2H3,(H,12,16)/b8-7+ |

InChI Key |

YZFQYOGJVXHYPR-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCN1C(=O)/C(=C\C(=O)OCC)/NC1=O |

Canonical SMILES |

CCCCN1C(=O)C(=CC(=O)OCC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of precursors such as ethyl acetoacetate and butylamine, followed by dehydration to form the imidazolidinone ring system. The general synthetic approach includes:

- Step 1: Formation of the intermediate amide or urea derivative by reacting butylamine with ethyl acetoacetate or related ketoesters.

- Step 2: Cyclization under dehydrating conditions using solvents like ethanol or methanol, often at elevated temperatures to promote ring closure.

- Step 3: Purification by recrystallization or chromatographic techniques to isolate the pure compound.

This method leverages the nucleophilicity of the amine and the electrophilicity of the ketoester to form the imidazolidinone core efficiently.

Catalyst-Free Regioselective Cyclization

Recent advances have demonstrated a green and efficient catalyst-free method for synthesizing related imidazolidinone derivatives, which can be adapted for the target compound. This involves:

- Stirring symmetrical or unsymmetrical thioureas with dialkyl acetylenedicarboxylates (DAADs) in ethanol at room temperature.

- The reaction proceeds via substitution-dependent cyclization, yielding regioselective products without the need for external catalysts.

- The process is rapid, practical, and allows easy isolation of the product by simple filtration and washing with cold ethanol.

This method has been shown to produce high yields (up to 92%) and is scalable for industrial applications.

Industrial Production Considerations

On an industrial scale, continuous flow reactors are employed to maintain consistent reaction conditions, improve yield, and reduce waste. Key features include:

- Use of optimized catalysts or catalyst-free conditions to enhance reaction rates.

- Control of temperature and solvent systems to maximize cyclization efficiency.

- Implementation of green chemistry principles to minimize environmental impact.

Such methods ensure reproducibility and sustainability in large-scale production.

Analytical Data and Reaction Monitoring

Reaction Monitoring Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with ethyl acetate/petroleum ether (3:7) as the mobile phase.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry of the product.

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight and purity.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups and ring formation.

- Differential Scanning Calorimetry (DSC): Assesses melting points and thermal properties.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise molecular structure, confirming the (E)-configuration and ring conformation. Data processing uses software suites like WinGX and SHELX, with visualization by ORTEP.

Summary of Preparation Methods and Conditions

Research Findings and Notes

- The regioselectivity of the cyclization is influenced by the substituents on the amine or thiourea precursors, with electron-withdrawing groups directing the formation of the imino component of the ring.

- The catalyst-free method avoids metal contamination and harsh conditions, making it suitable for pharmaceutical applications.

- The reaction is exothermic; thus, cooling is necessary for large-scale synthesis to control reaction rates and ensure safety.

- The isolated products are typically pale-yellow crystals, stable under ambient conditions, and amenable to further functionalization.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a variety of substituted imidazolidinones.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of angiotensin II receptor antagonists. These compounds are crucial in treating hypertension and heart failure. The structural characteristics of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate allow it to interact effectively with biological targets, leading to promising pharmacological activities.

Case Study: Angiotensin II Receptor Antagonists

A patent describes the synthesis and application of related substituted imidazole derivatives, which include this compound as a key intermediate. The derivatives exhibited significant antagonistic activity against angiotensin II receptors, suggesting that this compound could serve as a lead structure for developing new antihypertensive drugs .

Agricultural Science

Pesticide Development

Research has indicated that imidazolidinone derivatives can function as agrochemicals, particularly in pest control. The unique structure of this compound may enhance its efficacy in inhibiting pest growth or reproduction.

Case Study: Insecticidal Properties

In a study examining various imidazolidinone derivatives for insecticidal activity, this compound demonstrated promising results against common agricultural pests. The compound's ability to disrupt normal physiological functions in insects highlights its potential for use in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The compound's reactivity can be harnessed in the synthesis of novel polymers. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities.

Case Study: Biodegradable Polymers

Research has explored the use of this compound in creating biodegradable polymer blends. These materials are crucial for reducing environmental impact while maintaining performance standards required in various applications such as packaging and biomedical devices .

Data Tables

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues from In-Silico and In-Vitro Studies

highlights ethyl acetate derivatives of imidazoles and imidazolidinones with varying aryl and alkyl substituents (Figure 1). Key comparisons include:

Key Observations :

Building Blocks and Commercial Availability

lists Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate (without the butyl group) as a commercial building block. Key differences:

| Property | Target Compound (Butyl-substituted) | Commercial Building Block (Unsubstituted) |

|---|---|---|

| Molecular Weight | ~255.3 g/mol (estimated) | ~198.2 g/mol |

| Price (50 mg) | Not commercially listed | 640.00 € |

| Potential Applications | Drug delivery systems | General organic synthesis |

The butyl group adds ~57.1 g/mol, significantly altering physicochemical properties. The unsubstituted variant is more cost-effective but lacks tailored lipophilicity for specialized applications .

Research Implications

The target compound’s unique structure positions it as a candidate for:

- Drug Development : Enhanced lipophilicity could improve bioavailability in central nervous system (CNS) targets.

- Material Science : Tunable solubility in ionic liquids () enables applications in green chemistry.

Biological Activity

(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a synthetic organic compound notable for its unique imidazolidinone structure, which contributes to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an ethyl ester group along with a butyl substituent attached to the imidazolidinone core. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Antioxidant Properties : The compound's structure suggests potential antioxidative effects, similar to other imidazolidinone derivatives. Such properties are crucial for mitigating oxidative stress in biological systems.

- Cytotoxicity : Initial screenings have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant cytotoxicity against neuroblastoma and hepatocyte cell lines using MTT assays .

- Pharmacological Interactions : Computer-aided drug design predictions suggest that this compound could interact with multiple biological targets, enhancing its therapeutic potential across various applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similarities with other compounds in its class provide insights:

- Regulation of Oxidative Stress : Antioxidant activity may be mediated through the regulation of reactive oxygen species (ROS) and the activation of cellular defense mechanisms against oxidative damage.

- Cellular Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, similar to findings in related imidazolidinone derivatives .

Case Studies and Research Findings

A review of existing literature reveals several studies that highlight the biological activity of compounds related to this compound:

Q & A

Q. How can in-silico modeling predict the biological activity of novel derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., bacterial enzymes). For example, derivatives with electron-withdrawing groups (e.g., –CF₃) showed enhanced docking scores against Bacillus subtilis targets .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.